molecular formula C40H76O4 B13507024 Dioctadecyl fumarate CAS No. 7283-68-3

Dioctadecyl fumarate

Katalognummer: B13507024
CAS-Nummer: 7283-68-3
Molekulargewicht: 621.0 g/mol
InChI-Schlüssel: XHSDDKAGJYJAQM-ULDVOPSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioctadecyl fumarate is a chemical compound with the molecular formula C40H76O4. It is an ester derived from fumaric acid and octadecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long hydrocarbon chains, which contribute to its unique properties and functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioctadecyl fumarate can be synthesized through the esterification of fumaric acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors and advanced purification techniques to meet the demand for this compound in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dioctadecyl fumarate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce this compound. These reactions are often conducted in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Dioctadecyl fumarate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.

    Biology: this compound is used in the study of lipid membranes and their interactions with proteins and other biomolecules. It serves as a model compound for understanding the behavior of long-chain esters in biological systems.

    Medicine: Research has explored the potential of this compound in drug delivery systems and as a component of pharmaceutical formulations. Its biocompatibility and stability make it a promising candidate for medical applications.

    Industry: this compound is used in the production of lubricants, surfactants, and coatings

Wirkmechanismus

The mechanism of action of dioctadecyl fumarate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence the activity of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, this compound may interact with specific receptors or signaling pathways, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl fumarate: A compound used in the treatment of multiple sclerosis and psoriasis. It has a different structure and mechanism of action compared to dioctadecyl fumarate.

    Dioctadecyl maleate: Another ester of octadecanol, but derived from maleic acid instead of fumaric acid. It shares some structural similarities with this compound but has distinct chemical properties and applications.

    Dimethyldioctadecyl-ammonium bromide: A quaternary ammonium compound with surfactant properties. It is used in various industrial and research applications.

Uniqueness of this compound

This compound is unique due to its long hydrocarbon chains and ester functionality. These features contribute to its hydrophobic nature, chemical stability, and ability to interact with lipid membranes. Its versatility in various chemical reactions and applications sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

7283-68-3

Molekularformel

C40H76O4

Molekulargewicht

621.0 g/mol

IUPAC-Name

dioctadecyl (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+

InChI-Schlüssel

XHSDDKAGJYJAQM-ULDVOPSXSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.